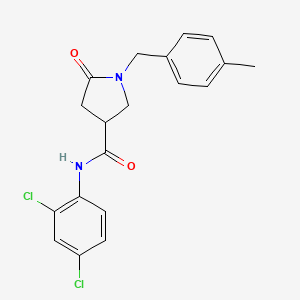![molecular formula C13H19N3O2S B12190422 5-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B12190422.png)
5-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-oxa-5-azaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-oxa-5-azaspiro[55]undecane is a complex organic compound featuring a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-oxa-5-azaspiro[5.5]undecane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring and the spirocyclic framework. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various alkylating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-oxa-5-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups .
Scientific Research Applications
5-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-oxa-5-azaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity
Mechanism of Action
The mechanism of action of 5-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-oxa-5-azaspiro[5.5]undecane is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, disrupting their normal function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Spirocyclic Compounds: These compounds share the spirocyclic framework and are of interest for their unique structural properties.
Uniqueness
5-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-oxa-5-azaspiro[5.5]undecane is unique due to the combination of the thiadiazole ring and the spirocyclic structure.
Properties
Molecular Formula |
C13H19N3O2S |
|---|---|
Molecular Weight |
281.38 g/mol |
IUPAC Name |
(4-methylthiadiazol-5-yl)-(1-oxa-5-azaspiro[5.5]undecan-5-yl)methanone |
InChI |
InChI=1S/C13H19N3O2S/c1-10-11(19-15-14-10)12(17)16-8-5-9-18-13(16)6-3-2-4-7-13/h2-9H2,1H3 |
InChI Key |
BXSAVNCDVZXYKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCOC23CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dimethylphenyl)-2-[3-(2-chlorophenyl)-2-methyl-4-oxochromen-7-yloxy]ace tamide](/img/structure/B12190341.png)
![6-[(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12190348.png)
![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate](/img/structure/B12190350.png)

![8-chloro-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12190356.png)
![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12190357.png)
![N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B12190359.png)
![4-[2-({4-Methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]benzoic acid](/img/structure/B12190365.png)
![(4E)-5-(furan-2-yl)-1-(furan-2-ylmethyl)-4-(hydroxy{4-[(3-methylbenzyl)oxy]phenyl}methylidene)pyrrolidine-2,3-dione](/img/structure/B12190367.png)
![5-Oxazolethiol, 4-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B12190370.png)
![(5Z)-5-(3-fluorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B12190372.png)
![[(2-Bromo-4,5-dimethylphenyl)sulfonyl]cycloheptylamine](/img/structure/B12190380.png)
![4-chloro-N-{[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}phenylalanine](/img/structure/B12190391.png)

